molecular formula C19H21ClN6 B6475652 5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine CAS No. 2640975-14-8

5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine

Katalognummer: B6475652
CAS-Nummer: 2640975-14-8
Molekulargewicht: 368.9 g/mol
InChI-Schlüssel: SQNGXQMPXYACSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine is a chemical compound with the molecular formula C19H21ClN6 and a molecular weight of 368.86 g/mol . This complex molecule features a piperidine core, a structural motif prevalent in pharmaceutical development due to its ability to effectively interact with enzyme active sites . The piperidine ring is substituted with both a 3-methylquinoxalin-2-yl group and a methyl-(5-chloropyrimidin-2-yl)amine moiety. The quinoxaline and pyrimidine rings are nitrogen-containing heterocycles that contribute to the compound's potential as a scaffold in medicinal chemistry, particularly in the design of enzyme inhibitors. The calculated properties of this compound include a topological polar surface area of 58 Ų and an XLogP value of 3.7, indicating favorable characteristics for drug-likeness . Compounds containing the piperidine scaffold are of significant interest in drug discovery and are frequently investigated as potential inhibitors of therapeutic targets like dihydrofolate reductase (DHFR), a key enzyme in folate metabolism that is crucial for the biosynthesis of RNA, DNA, and proteins . The structural features of this reagent make it a valuable intermediate for researchers working in areas such as cancer and infectious diseases, where disrupting folate metabolism or targeting other key enzymes is a validated therapeutic strategy . It is supplied for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or veterinary use. Researchers can access this compound in various quantities to support their investigative work in developing novel therapeutic agents .

Eigenschaften

IUPAC Name

5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6/c1-13-18(24-17-6-4-3-5-16(17)23-13)26-9-7-15(8-10-26)25(2)19-21-11-14(20)12-22-19/h3-6,11-12,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNGXQMPXYACSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)N(C)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone, such as 3-methyl-2,3-butanedione, under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often constructed via a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Coupling Reactions: The quinoxaline and piperidine intermediates are then coupled using a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.

    Pyrimidine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the quinoxaline and piperidine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the quinoxaline ring, converting it to a dihydroquinoxaline derivative. Sodium borohydride is a typical reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom on the pyrimidine ring. Reagents such as sodium azide or thiols can be used to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Azido-pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The presence of multiple heterocyclic rings suggests it may interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Studies often involve in vitro and in vivo assays to determine its efficacy and mechanism of action.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its complex structure may impart unique physical and chemical characteristics to these materials.

Wirkmechanismus

The mechanism by which 5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinoxaline and pyrimidine rings may facilitate binding to DNA or proteins, thereby modulating biological pathways involved in cell proliferation, inflammation, or microbial growth.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Modifications

The compound’s key structural elements include:

  • Pyrimidine core : A common scaffold in kinase inhibitors and enzyme modulators.
  • Chloro substituent : Enhances electronic effects and binding interactions.
  • Piperidine linker : Confers conformational flexibility and facilitates interactions with hydrophobic pockets.
  • 3-Methylquinoxaline: A bicyclic aromatic system that may contribute to π-π stacking or hydrogen bonding.

Table 1: Structural Comparison with Analogous Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Biological Target/Activity Reference
Target Compound ~430 (estimated) Cl, Me, 3-methylquinoxaline-piperidine Hypothesized: Kinase/Bromodomain -
30a () Calculated* Cl, pyridyl, diphenylbutyl Methionine aminopeptidase-1 inhibition
6-Chloro-N-[(thiazolyl)methyl]-... () 453.988 Cl, thiazolylmethyl, quinolinylpropoxy Unspecified (structural analog)
BRD4 Inhibitor () ~500 Bromophenyl, imidazole-piperidine BRD4 bromodomain inhibition (IC50: <100 nM)
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)... () ~317 Pyridyl, aminophenyl Unspecified (similarity score: 0.82)

Physicochemical Properties

  • Lipophilicity: The quinoxaline and piperidine groups in the target compound likely increase logP compared to pyridyl analogs (), impacting membrane permeability.
  • Solubility: Chloro and methyl substituents may reduce aqueous solubility relative to aminophenyl derivatives () .

Discussion and Implications

The target compound’s structural uniqueness lies in its quinoxaline-piperidine-pyrimidine architecture, which distinguishes it from analogs with pyridyl (), thiazolyl (), or imidazole () moieties. Key considerations include:

  • Target Prediction: Quinoxalines are associated with kinase and topoisomerase inhibition, suggesting possible anticancer applications.
  • Synthetic Complexity: Incorporating quinoxaline may require advanced coupling techniques compared to simpler aryl groups.
  • Optimization Opportunities: Modifying the piperidine linker’s length or substituting the quinoxaline’s methyl group could refine selectivity.

Q & A

Q. What are the common synthetic routes for 5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine, and what intermediates are critical?

The synthesis typically involves multi-step reactions, starting with halogenated pyrimidine and quinoxaline precursors. Key steps include nucleophilic substitution to introduce the piperidine moiety and coupling reactions (e.g., Buchwald-Hartwig amination) to link the quinoxaline and pyrimidine groups. Catalysts like palladium (e.g., Pd(OAc)₂) and ligands (Xantphos) are often used to facilitate cross-coupling . Critical intermediates include 5-chloro-2-aminopyrimidine and 3-methylquinoxaline derivatives.

Q. How is the purity and structural integrity of this compound validated during synthesis?

Analytical methods include:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl groups on piperidine and quinoxaline) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 395.12) .

Q. What solvents and reaction conditions are optimal for introducing the piperidine moiety?

Polar aprotic solvents (DMF, DMSO) under inert atmospheres (N₂/Ar) at 80–100°C are preferred for nucleophilic substitutions. Anhydrous conditions prevent hydrolysis of intermediates. Triethylamine or DIPEA is used to scavenge acids .

Advanced Research Questions

Q. How can coupling efficiency between the quinoxaline and pyrimidine groups be optimized?

Catalyst selection is critical. Pd(OAc)₂/Xantphos systems in toluene at 110°C improve yields (70–85%) by reducing steric hindrance. Microwave-assisted synthesis (150°C, 30 min) accelerates reaction kinetics .

Q. What strategies resolve contradictions in reported receptor-binding affinities?

Orthogonal assays (e.g., SPR for kinetic analysis vs. ITC for thermodynamic profiling) validate binding. Structural studies (X-ray crystallography) identify key interactions, such as hydrogen bonding between the pyrimidine nitrogen and receptor residues .

Q. How does steric hindrance from the 3-methylquinoxaline group impact biological activity?

Molecular docking simulations reveal that the 3-methyl group restricts rotational freedom, stabilizing the compound in hydrophobic binding pockets. Comparative studies with non-methyl analogs show a 10-fold reduction in IC₅₀ values for methylated derivatives .

Methodological Insights

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • PXRD : Distinct diffraction patterns identify polymorphs.
  • DSC : Melting endotherms correlate with stability (e.g., Form I melts at 215°C vs. Form II at 205°C) .
  • Solid-state NMR : 13^13C CP/MAS spectra reveal differences in crystallinity .

Q. How are metabolic stability and off-target effects assessed in preclinical studies?

  • In vitro microsomal assays : Liver microsomes (human/rat) quantify metabolic half-life.
  • Kinase profiling panels : Screen against 100+ kinases to identify off-target inhibition .

Data Analysis and Contradictions

Q. Why do in vitro and in vivo cytotoxicity data sometimes conflict?

Discrepancies arise from differences in cell permeability (e.g., efflux pumps in live models) or metabolic activation. Co-administration with CYP450 inhibitors (e.g., ketoconazole) can clarify metabolic contributions .

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

The compound’s amphiphilic nature (due to pyrimidine and quinoxaline moieties) results in pH-dependent solubility. Solubility in PBS (pH 7.4) is <0.1 mg/mL but improves in DMSO (>50 mg/mL). Use Hansen solubility parameters to predict solvent compatibility .

Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYieldReference
Piperidine couplingDMF, 90°C, N₂, 12 h75%
Quinoxaline couplingPd(OAc)₂, Xantphos, toluene, 110°C82%
PurificationSilica gel chromatography (EtOAc/hexane)>95% purity

Q. Table 2: Analytical Parameters

TechniqueParametersKey Findings
1^1H NMR400 MHz, DMSO-d₆δ 2.35 (s, 3H, CH₃), δ 3.78 (m, 4H, piperidine)
HRMSESI+, m/z[M+H]⁺ = 395.12 (calc. 395.14)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.